molecular formula C18H24N2O4 B12983796 1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid

1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B12983796
M. Wt: 332.4 g/mol
InChI Key: JJQRVWQUOYPIFT-UHFFFAOYSA-N
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Description

1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a naphthyridine moiety. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base and an organic solvent. The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The cyclobutane ring and naphthyridine moiety contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the naphthyridine moiety, which confer distinct chemical and physical properties. The combination of these structural features makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-[5-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-6H-1,5-naphthyridin-2-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-11-4-6-12-13(20)7-8-14(19-12)18(15(21)22)9-5-10-18/h7-8H,4-6,9-11H2,1-3H3,(H,21,22)

InChI Key

JJQRVWQUOYPIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)C(=O)O

Origin of Product

United States

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